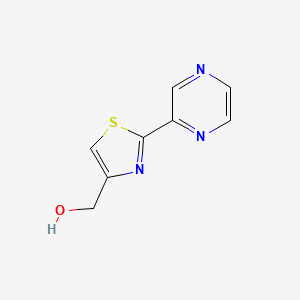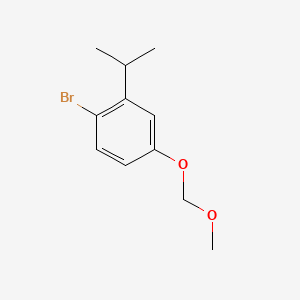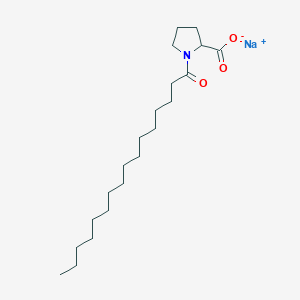
Sodium;1-hexadecanoylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Oxohexadecyl)-L-proline sodium salt is a chemical compound with a unique structure that combines a long-chain fatty acid with an amino acid derivative
Méthodes De Préparation
The synthesis of 1-(1-Oxohexadecyl)-L-proline sodium salt typically involves the reaction of hexadecanoic acid (palmitic acid) with L-proline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(1-Oxohexadecyl)-L-proline sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the sodium ion is replaced by other cations. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Oxohexadecyl)-L-proline sodium salt has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-(1-Oxohexadecyl)-L-proline sodium salt involves its interaction with cell membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, while the polar head group interacts with the aqueous environment. This amphiphilic nature makes it useful in drug delivery systems, where it can help transport hydrophobic drugs across cell membranes.
Comparaison Avec Des Composés Similaires
1-(1-Oxohexadecyl)-L-proline sodium salt can be compared with other similar compounds such as:
- Sodium hydrogen N-(1-oxooctadecyl)-L-glutamate
- Hexadecanoyl (16,16,16-D3)-L-carnitine HCl salt
- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of a long-chain fatty acid with an amino acid derivative in 1-(1-Oxohexadecyl)-L-proline sodium salt gives it distinct properties and potential uses.
Propriétés
Formule moléculaire |
C21H38NNaO3 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
sodium;1-hexadecanoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25;/h19H,2-18H2,1H3,(H,24,25);/q;+1/p-1 |
Clé InChI |
GJIFNLAZXVYJDI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(2S,3R)-1-benzhydryl-2-methyl-azetidin-3-yl]-2-methylsulfonyl-acetate](/img/structure/B13897517.png)
![2-Chloro-7-(P-tolylsulfonyl)pyrrolo[2,3-D]pyrimidine](/img/structure/B13897523.png)
![5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13897531.png)
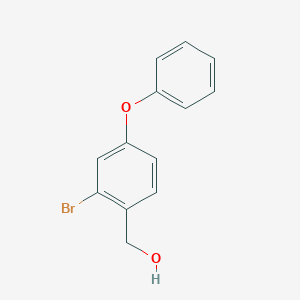

![5-[4-(1,3-Dioxolan-2-yl)-1-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B13897538.png)
![1-[2-(4-chlorophenyl)-1H-imidazol-5-yl]Ethanone](/img/structure/B13897544.png)
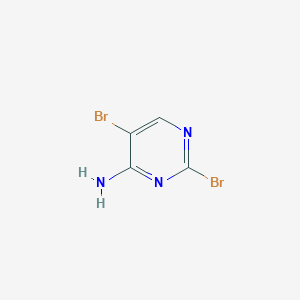
![[8-Acetyloxy-5,6,14-trihydroxy-7,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13897560.png)
